molecular formula C12H16BrN3O2 B2942169 tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate CAS No. 2224427-47-6

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate

カタログ番号: B2942169
CAS番号: 2224427-47-6
分子量: 314.183
InChIキー: KYZUIFZNJXYTEK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate (molecular formula: C₁₂H₁₆BrN₃O₂, molecular weight: 314.18 g/mol) is a brominated heterocyclic compound featuring an azetidine (four-membered saturated ring) core. The tert-butyl carbamate group at the 1-position and the 5-bromopyrimidin-2-yl substituent at the 3-position define its structure. This compound is commercially available with a purity of ≥95% in quantities ranging from 50 mg to 5 g, with prices scaling from $4,259 to $41,698 (USD/g) depending on the quantity . Its structural attributes—such as the compact azetidine ring and electron-deficient pyrimidine moiety—make it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis or cross-coupling reactions.

特性

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZUIFZNJXYTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with azetidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

化学反応の分析

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation may be carried out using oxidizing agents like hydrogen peroxide, while reduction can be achieved using reducing agents like lithium aluminum hydride.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

科学的研究の応用

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate has several applications in scientific research:

作用機序

The mechanism of action of tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

類似化合物との比較

Structural Variations in Core Heterocycles

Azetidine vs. Pyrrolidine/Piperidine/Piperazine Derivatives
  • tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (C₁₇H₂₄BrN₃O₄, MW: 422.29 g/mol): Replaces azetidine with a five-membered pyrrolidine ring.
  • tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (C₁₃H₁₈BrN₅O₂, MW: 372.22 g/mol ): Substitutes azetidine with a six-membered piperazine ring. The larger ring enhances hydrogen-bonding capacity (due to two nitrogen atoms) and may improve solubility .

Key Impact : Smaller rings (e.g., azetidine) introduce strain, favoring specific binding conformations in drug-receptor interactions, while larger rings (e.g., piperazine) offer greater flexibility and solubility.

Substituent Variations

Brominated Heterocycles
  • tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate (C₁₃H₁₇BrN₂O₃, MW: 329.19 g/mol ): Replaces pyrimidine with pyridine. The pyridine’s single nitrogen atom reduces electron deficiency compared to pyrimidine, altering reactivity in Suzuki-Miyaura couplings .
  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (C₁₀H₁₈BrNO₂, MW: 264.16 g/mol): Substitutes bromopyrimidine with a bromoethyl chain. The aliphatic bromine offers nucleophilic substitution (SN2) reactivity, unlike the aromatic bromine in the target compound .

Key Impact : Aromatic bromine (pyrimidine) enables cross-coupling reactions, while aliphatic bromine (ethyl) is suited for alkylation.

Functional Group Differences

  • tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate (C₁₀H₁₄BrN₃O₂, MW: 296.15 g/mol ): Replaces the azetidine-carbamate system with a simpler methyl-carbamate group. This reduces steric hindrance but eliminates the rigid azetidine scaffold .
  • tert-Butyl 3-(cyanomethyl)-3-(4-(dioxaborolanyl)pyrazol-1-yl)azetidine-1-carboxylate: Incorporates a boronate ester for Suzuki-Miyaura couplings.

Key Impact : Carbamate groups enhance stability, while boronate esters enable diversification via cross-coupling.

Physicochemical and Commercial Properties

Compound Name Molecular Weight (g/mol) Ring Size Bromine Position Price (USD/g, 1g) Key Feature
Target Compound 314.18 4-membered Pyrimidinyl $15,034 High reactivity in cross-coupling
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 264.16 4-membered Aliphatic N/A SN2 reactivity
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate 372.22 6-membered Pyrimidinyl N/A Enhanced solubility
tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate 329.19 4-membered Pyridyl Discontinued Reduced electron deficiency

Commercial Note: The target compound’s high cost reflects its specialized pyrimidine-azetidine scaffold, whereas simpler analogs (e.g., aliphatic bromine derivatives) are more economical but less versatile .

生物活性

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and applications in research.

  • Molecular Formula: C14H17BrN2O3
  • Molar Mass: 341.2 g/mol
  • Density: 1.447 g/cm³ (predicted)
  • Boiling Point: 422.0 °C (predicted)
  • pKa: 1.01 (predicted)

Synthesis

The synthesis of tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with azetidine-1-carboxylate. A common approach includes using tert-butyl chloroformate as a reagent under basic conditions, often employing triethylamine to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The bromine atom in the pyrimidine ring can be substituted by nucleophiles, which may inhibit enzymatic functions.
  • Biochemical Pathways: The compound's structure allows it to modulate various biochemical pathways, particularly those involving pyrimidine derivatives .

Biological Activity

Research indicates that tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate exhibits various biological activities:

Antitumor Activity

In vitro studies have shown that compounds similar to tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine can exhibit antitumor effects by inhibiting key signaling pathways involved in cancer progression. For instance, the combination of related compounds has been studied for their synergistic effects in reducing tumor growth in models of malignant pleural mesothelioma .

Enzyme Modulation

The compound has been identified as a potential modulator of enzymes involved in metabolic pathways. Its ability to interact with specific receptors and enzymes suggests a role in drug discovery and development .

Case Studies

  • Anticancer Research : A study demonstrated that analogs of this compound showed significant inhibition of cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent .
  • Biochemical Pathway Analysis : Research involving the compound's derivatives indicated that they could alter the expression of proteins involved in cell signaling, further supporting their role in cancer therapy .

Applications

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is utilized in various fields:

  • Medicinal Chemistry : As an intermediate for synthesizing more complex organic molecules.
  • Agricultural Chemistry : Potential applications in developing agrochemicals due to its structural properties.
  • Biological Research : Useful for studying biological mechanisms and pathways involving pyrimidine derivatives .

Q & A

Q. Q1. What are common synthetic routes to tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate, and how are intermediates characterized?

Methodological Answer: A key route involves functionalizing the azetidine ring. For example:

Azetidine precursor preparation : Start with tert-butyl 3-oxoazetidine-1-carboxylate. React with hydroxylamine derivatives to form intermediates like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (via hydroxylamine condensation in i-PrOH) .

Pyrimidine coupling : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 5-bromopyrimidin-2-yl group. Ensure anhydrous conditions and Pd catalysts (e.g., Pd(PPh₃)₄) for C–N bond formation.

Characterization : Intermediates are validated via 1^1H/13^13C NMR (azetidine ring protons at δ 3.5–4.5 ppm; tert-butyl at δ 1.4 ppm) and LC-MS (M+H+^+ calculated for C₁₂H₁₇BrN₄O₂: 337.04) .

Q. Q2. How is crystallographic data for this compound analyzed, and what software is recommended?

Methodological Answer:

  • X-ray crystallography : Single crystals are grown via slow evaporation (e.g., in EtOAc/hexane). Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve the azetidine ring geometry and confirm bromopyrimidine substitution .
  • Key parameters : Monitor bond angles (e.g., N–C–N in pyrimidine ≈ 120°) and torsional strain in the azetidine ring (typical puckering amplitude ~0.5 Å).

Advanced Research Questions

Q. Q3. How can conflicting NMR data for tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate isomers be resolved?

Methodological Answer:

  • Scenario : Discrepancies in 1^1H NMR signals for axial vs. equatorial protons in the azetidine ring.
  • Resolution strategies :
    • Variable-temperature NMR : Identify dynamic ring puckering by observing signal coalescence (e.g., at 240–300 K in DMSO-d₆) .
    • 2D NOESY : Detect spatial proximity between tert-butyl protons and pyrimidine substituents to assign stereochemistry.
    • DFT calculations : Compare computed chemical shifts (using Gaussian/B3LYP) with experimental data .

Q. Q4. What strategies optimize the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Challenge : The electron-deficient 5-bromopyrimidine group may hinder oxidative addition.
  • Solutions :
    • Ligand selection : Use bulky ligands (XPhos or SPhos) to stabilize Pd(0) intermediates and accelerate transmetallation .
    • Solvent effects : Polar aprotic solvents (DMA or DMF) improve solubility of the azetidine scaffold.
    • Additives : Include Cs₂CO₃ to deprotonate acidic azetidine N–H (if present) and prevent catalyst poisoning.
  • Case study : Coupling with arylboronic acids achieved 75–85% yield under Pd(OAc)₂/XPhos/DMF at 80°C .

Q. Q5. How is the compound’s toxicity profile assessed for in vitro pharmacological studies?

Methodological Answer:

  • In vitro assays :
    • Cytotoxicity : MTT assay (IC₅₀) in HEK-293 or HepG2 cells (dose range: 1–100 µM).
    • Genotoxicity : Ames test (with/without metabolic activation via S9 fraction) .
  • Data interpretation : Classify acute toxicity per GHS criteria (e.g., H302: harmful if swallowed; H315: skin irritation). Note discrepancies between computational predictions (e.g., ProTox-II) and experimental results .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。